molecular formula C15H20Cl2N2O2 B12789924 1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid CAS No. 5591-50-4

1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid

Cat. No.: B12789924
CAS No.: 5591-50-4
M. Wt: 331.2 g/mol
InChI Key: YZYCOKZOWIFJQP-UHFFFAOYSA-N
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Description

1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a bis(2-chloroethyl)amino group, and a tetrahydro-naphthoic acid moiety. Its molecular formula is C14H19Cl2N2O2, and it has a molecular weight of approximately 319.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-1-naphthoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it a valuable compound in cancer research and drug development .

Properties

CAS No.

5591-50-4

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

1-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)12-4-3-11-2-1-5-15(18,14(20)21)13(11)10-12/h3-4,10H,1-2,5-9,18H2,(H,20,21)

InChI Key

YZYCOKZOWIFJQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C(C1)(C(=O)O)N

Origin of Product

United States

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